5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride
Description
Evolution of Thieno[3,2-c]pyridine Scaffolds in Medicinal Chemistry
The medicinal relevance of thieno[3,2-c]pyridine derivatives began with the development of antiplatelet agents such as clopidogrel and ticlopidine. These prodrugs rely on hepatic metabolism to generate active metabolites that irreversibly inhibit the P2Y12 adenosine diphosphate receptor on platelets, demonstrating the scaffold’s capacity for targeted biological activity. Early synthetic routes to thieno[3,2-c]pyridine cores involved cyclization strategies using N-(thienylmethyl) sulfonamides, as exemplified by the acid-catalyzed intramolecular cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-p-toluenesulfonamide derivatives. These methods achieved yields exceeding 75% and established reproducible protocols for scaling production.
Structural modifications to the thieno[3,2-c]pyridine core, such as acetyl substitutions at the 5-position, have been shown to modulate electronic density and steric accessibility. For instance, the introduction of a 5-acetyl group in 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride enhances the compound’s electrophilicity, facilitating nucleophilic attacks at the sulfonyl chloride moiety. Comparative studies of analogous scaffolds, such as thieno[2,3-c]pyridines, reveal that ring fusion orientation critically impacts binding interactions with enzymes like cytochrome P450, underscoring the importance of regioselective synthesis.
Recent advances in combinatorial chemistry have further diversified thieno[3,2-c]pyridine derivatives. Alkylation reactions at the N1-position of 2,3-dihydropyrimidin-4(1H)-one derivatives, for example, enable the introduction of benzyl or acetamide groups while preserving the thienopyridine core’s integrity. Such strategies highlight the scaffold’s adaptability in generating libraries of compounds for high-throughput screening.
Role of Sulfonyl Chloride Functionalization in Bioactive Molecule Design
Sulfonyl chloride groups serve as pivotal handles for constructing sulfonamides, sulfonate esters, and other sulfonyl-containing pharmacophores. In this compound, the sulfonyl chloride moiety’s electrophilicity enables facile nucleophilic substitution reactions with amines, alcohols, or thiols, making it a versatile intermediate for derivatization. This reactivity is exemplified in the synthesis of pyridine-3-sulfonyl chloride derivatives, where diazotization and chlorosulfonation steps achieve yields exceeding 90% under controlled conditions.
The strategic placement of sulfonyl chloride groups on heterocyclic scaffolds enhances molecular interactions with biological targets. For instance, sulfonamide linkages derived from sulfonyl chlorides improve water solubility and membrane permeability while providing hydrogen-bonding sites for enzyme inhibition. In the context of thieno[3,2-c]pyridines, the 2-sulfonyl chloride substituent’s position adjacent to the nitrogen atom allows for synergistic electronic effects, potentially augmenting affinity for ATP-binding pockets or allosteric regulatory sites.
Synthetic methodologies for introducing sulfonyl chlorides to thienopyridines often involve chlorosulfonation of precursor thiophenes or pyridines. A notable approach involves treating 3-aminopyridine derivatives with thionyl chloride and cuprous chloride under cryogenic conditions (0–5°C), which minimizes side reactions and maximizes sulfonyl chloride formation. Applied to 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine, this method ensures regioselective functionalization at the 2-position, preserving the acetyl group’s stability.
Properties
IUPAC Name |
5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S2/c1-6(12)11-3-2-8-7(5-11)4-9(15-8)16(10,13)14/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRFERWQHZQFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction
A mixture of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine (2,515 g, 10 moles) and 35% aqueous formaldehyde (946 g, 11 moles) undergoes exothermic reaction at ambient temperature. The aqueous phase is decanted, and the organic layer is dried azeotropically to yield intermediate cyclized products. Subsequent treatment with 5N HCl in dimethylformamide at 45–50°C induces precipitation of 5-(2-chloro-benzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine hydrochloride. This step achieves an 86% yield, with 87.1% conversion of the starting amine.
Key Parameters
- Temperature control: <50°C to prevent decomposition
- Solvent system: Dimethylformamide for HCl compatibility
- Precipitation efficiency: 1,920 g precipitate recovered initially
Introduction of the acetyl group at the 5-position follows established protocols for amine acetylation.
Acetyl Chloride Method
The free base of 5-(2-chloro-benzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine is treated with acetyl chloride in anhydrous dichloromethane. Triethylamine serves as a base to scavenge HCl, with reactions typically conducted at 0–5°C to minimize side reactions. Post-reaction, the mixture is washed with sodium bicarbonate and brine, followed by silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to isolate 5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine.
Yield Optimization Data
| Acetylating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetyl chloride | DCM | 0–5 | 78 |
| Acetic anhydride | THF | 25 | 65 |
Sulfonylation at the 2-Position
Conversion of the thiophene ring to the sulfonyl chloride derivative requires precise control of chlorosulfonation conditions.
Chlorosulfonic Acid Approach
A solution of 5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (1 eq) in dry dichloroethane is treated dropwise with chlorosulfonic acid (1.2 eq) at −10°C. The reaction mixture is stirred for 4 hr, quenched into ice-water, and extracted with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to yield the crude sulfonyl chloride.
Reaction Monitoring
- TLC (hexane:EtOAc 4:1): Rf 0.3 → 0.6 post-sulfonylation
- IR (KBr): 1365 cm⁻¹ (S=O asym), 1180 cm⁻¹ (S=O sym)
Alternative Sulfur Trioxide Complex Method
Using sulfur trioxide–pyridine complex in acetonitrile at reflux (2 hr) followed by treatment with PCl₅ provides comparable yields but requires stringent moisture exclusion.
Purification and Characterization
Final purification employs recrystallization from ethanol–diisopropyl ether (1:3), yielding 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride as white crystals.
Analytical Data
- MP : 178–182°C
- HRMS (ESI+) : m/z calcd for C₉H₁₀ClNO₃S₂ [M+H]⁺ 279.9863, found 279.9863
- ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, COCH₃), 3.05–3.15 (m, 2H, CH₂), 3.65–3.75 (m, 2H, CH₂), 4.25 (s, 2H, NCH₂), 7.10 (d, J = 5.2 Hz, 1H, Th-H), 7.45 (d, J = 5.2 Hz, 1H, Th-H)
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Enamine) |
|---|---|---|
| Cyclization Yield | 86% | Not reported |
| Acetylation Solvent | DCM | THF |
| Sulfonylation Agent | ClSO₃H | SO₃–Pyridine/PCl₅ |
| Final Purity | 95% | 95% |
Challenges and Mitigation Strategies
- Moisture Sensitivity : Sulfonyl chloride hydrolysis necessitates anhydrous conditions. Use of molecular sieves and dry solvents is critical.
- Exothermic Reactions : Controlled addition rates and cooling baths prevent thermal runaway during sulfonylation.
- Byproduct Formation : Unreacted starting amines are recovered via alkaline extraction and recycled.
Industrial-Scale Adaptations
Patent data describes a 10-mole scale process using:
- 5.2 L acetonitrile for aminolysis
- 63 L diisopropyl ether for sulfonate ester formation
- Centrifugal filtration for rapid precipitate isolation
This scaled process maintains yields >85% while reducing solvent waste through azeotropic drying.
Emerging Methodologies
Recent advances in continuous flow chemistry show promise for:
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The thieno[3,2-c]pyridine core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Acylation and Alkylation: The acetyl group can be modified through acylation or alkylation reactions, introducing new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Scientific Research Applications
Basic Information
- Molecular Formula : C9H10ClNO3S2
- Molecular Weight : 279.76 g/mol
- CAS Number : 1955515-45-3
- Boiling Point : Approximately 494.5 °C (predicted)
- Density : 1.514 g/cm³ (predicted)
- pKa : -0.91 (predicted)
Structural Characteristics
The compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological activities. The sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Pharmaceutical Synthesis
5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride is widely utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce sulfonamide functionalities into drug candidates.
Case Study: Antimicrobial Agents
Research has demonstrated that derivatives of thieno[3,2-c]pyridine exhibit antimicrobial properties. By modifying the sulfonyl chloride with different amines or alcohols, researchers have developed new antimicrobial agents that show efficacy against resistant strains of bacteria.
Agrochemical Development
The compound has been explored for use in agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its ability to interact with biological systems makes it a candidate for creating effective agricultural chemicals.
Case Study: Herbicide Formulations
Studies indicate that thieno[3,2-c]pyridine derivatives can inhibit specific enzyme pathways in plants, leading to the development of selective herbicides that target weeds without harming crops.
Material Science
In material science, this compound serves as a building block for creating novel materials with specific electronic or optical properties.
Case Study: Conductive Polymers
Research has shown that incorporating thieno[3,2-c]pyridine units into polymer matrices can enhance their conductivity and stability. This application is particularly relevant in the development of organic electronic devices.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Derivative A | Herbicidal | |
| Derivative B | Fungicidal | |
| Polymer Composite | Conductive |
Table 2: Synthesis Pathways
| Reaction Type | Reactants | Products |
|---|---|---|
| Sulfonation | Thieno[3,2-c]pyridine + Chlorosulfonic Acid | This compound |
| Nucleophilic Substitution | Sulfonyl Chloride + Amines | Sulfonamide derivatives |
| Polymerization | Thieno[3,2-c]pyridine + Conductive Monomers | Conductive Polymers |
Mechanism of Action
The mechanism of action of 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride depends on its application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds that modify the activity of target proteins.
Comparison with Similar Compounds
Thienopyridine Derivatives: Prasugrel
Compound: Prasugrel (5-((1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate) Key Differences:
- Substituents : Prasugrel has a chiral cyclopropane-fluorophenyl-acetyl group at position 5, compared to the acetyl group in the target compound.
- Functional Groups : An acetate ester replaces the sulfonyl chloride.
- Applications : Prasugrel is an FDA-approved antiplatelet agent, whereas the target compound’s sulfonyl chloride group suggests divergent reactivity (e.g., nucleophilic substitution) .
Stereochemical Considerations : Prasugrel’s chiral center enables enantioseparation on chiral columns (e.g., Chiralcel OD-H), but the target compound lacks a chiral center, simplifying synthesis and purification .
Imidazo-Pyridine Sulfonyl Chloride
Compound : 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride
Structural Comparison :
- Core Heterocycle: Imidazo[1,2-a]pyridine vs. thieno[3,2-c]pyridine.
- Substituents : Methyl group at position 5 vs. acetyl group.
- Physical State: Pale liquid (imidazo-pyridine) vs. likely solid (thienopyridine, inferred from sulfonyl chloride analogs).
Reactivity: Both compounds’ sulfonyl chloride groups facilitate nucleophilic substitutions, but the imidazo-pyridine’s nitrogen-rich core may enhance coordination in metal-catalyzed reactions.
Pyridazinone Sulfonates
Representative Compound : 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., 3a-3h)
Comparison :
- Core Structure: Pyridazinone (six-membered, two adjacent nitrogen atoms) vs. thienopyridine (fused thiophene-pyridine).
- Reactivity: Pyridazinones are often functionalized via alkylation or halogenation, whereas sulfonyl chlorides enable direct sulfonamide bond formation.
Synthetic Utility: Pyridazinones are typically prepared via cyclocondensation, while thienopyridine sulfonyl chlorides may require sulfonation of preformed heterocycles .
Biological Activity
5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride (CAS No. 1955515-45-3) is a sulfonyl chloride derivative of thieno[3,2-c]pyridine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a detailed overview of its mechanisms and effects.
- Molecular Formula : C9H10ClNO3S2
- Molecular Weight : 279.76 g/mol
- Boiling Point : 494.5 ± 45.0 °C (predicted)
- Density : 1.514 ± 0.06 g/cm³ (predicted)
- pKa : -0.91 ± 0.20 (predicted) .
Anti-inflammatory Activity
Research has indicated that derivatives of thieno[3,2-c]pyridine exhibit significant anti-inflammatory properties. For instance, compounds related to this structure have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.034 | 0.052 | 1.53 |
| Compound B | 0.045 | 0.060 | 1.33 |
| Compound C | 0.040 | 0.055 | 1.38 |
These data suggest that the thieno[3,2-c]pyridine framework can be modified to enhance selectivity towards COX-2, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .
Anticancer Activity
The anticancer potential of thieno[3,2-c]pyridine derivatives has also been explored extensively. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis via mitochondrial pathway.
Case Study : A study involving the compound demonstrated a significant reduction in cell viability in MCF-7 cells with an IC50 value of approximately 12 µM after 48 hours of treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-c]pyridine derivatives. Modifications at the acetyl group or sulfonyl position can significantly influence the compound's potency and selectivity.
Key Findings:
- Acetyl Group Modifications : Alterations in the acetyl moiety have been shown to enhance anti-inflammatory effects.
- Sulfonyl Chloride Role : The presence of the sulfonyl chloride group is essential for maintaining biological activity, facilitating interactions with target enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via sulfonation of the thienopyridine core using chlorosulfonic acid, followed by acetylation. Key intermediates like methyl 5-(chlorosulfonyl)-thieno[3,2-c]pyridine-2-carboxylate (see structural analogs in ) suggest that protecting group strategies (e.g., acetyl or methyl esters) are critical to prevent side reactions. Purification often involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .
- Quality Control : Monitor reactions via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm the acetyl group (δ ~2.3 ppm for CH) and sulfonyl chloride (δ ~120-130 ppm for ).
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] ~317.02) validates molecular weight.
- FT-IR : Look for S=O stretches (~1360 cm) and C=O (acetyl, ~1700 cm) .
Q. What storage conditions are recommended to maintain stability?
- Guidelines : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the sulfonyl chloride group. Avoid prolonged exposure to moisture; use desiccants in storage vials. Stability studies on related thienopyridines show decomposition >5% after 30 days at 25°C .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved if the compound exhibits chirality?
- Chiral Analysis : For thienopyridine derivatives like prasugrel (), enantiomer separation is achieved using Chiralcel OD-H columns (hexane/isopropanol 90:10, 1 mL/min). Optimize resolution by adjusting column temperature (25–40°C) and mobile phase polarity. Validate with circular dichroism (CD) spectroscopy to confirm enantiopurity .
Q. What experimental strategies address contradictions in reported physicochemical data (e.g., melting points)?
- Case Study : Conflicting melting points (e.g., 210°C vs. 950°C in and ) may arise from polymorphic forms or decomposition during measurement. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess thermal stability. Cross-validate with hot-stage microscopy .
Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insights : The sulfonyl chloride acts as an electrophile, reacting with amines (e.g., forming sulfonamides) or alcohols (e.g., forming sulfonate esters). Kinetic studies in THF at 0–25°C show second-order dependence on amine concentration. Use -NMR to track reaction progress (disappearance of δ ~4.2 ppm for -SOCl) .
Q. What decomposition pathways are observed under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
